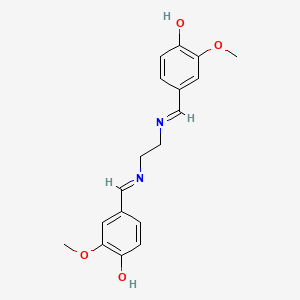

N,N'-Divanillylideneethylenediamine

Description

Structure

3D Structure

Properties

CAS No. |

41349-57-9 |

|---|---|

Molecular Formula |

C18H20N2O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-[2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]ethyliminomethyl]-2-methoxyphenol |

InChI |

InChI=1S/C18H20N2O4/c1-23-17-9-13(3-5-15(17)21)11-19-7-8-20-12-14-4-6-16(22)18(10-14)24-2/h3-6,9-12,21-22H,7-8H2,1-2H3 |

InChI Key |

XZTBGZJDASVCCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NCCN=CC2=CC(=C(C=C2)O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modulation of N,n Divanillylideneethylenediamine

Conventional Synthetic Approaches to N,N'-Divanillylideneethylenediamine

The most common and conventional method for synthesizing this compound is through the direct condensation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with ethylenediamine (B42938). ijoer.com This reaction involves the formation of a carbon-nitrogen double bond, characteristic of the azomethine group (-C=N-), by reacting the carbonyl group of the aldehyde with the primary amino groups of the diamine. ijoer.com

Typically, the synthesis is carried out by mixing vanillin and ethylenediamine in a 2:1 molar ratio in a suitable solvent, such as ethanol (B145695) or methanol (B129727). researchgate.net The reaction mixture is then heated under reflux for a period ranging from a few hours to several hours. The addition of a few drops of an acid catalyst, like glacial acetic acid, is common practice to facilitate the dehydration process. researchgate.net Upon cooling, the Schiff base product often precipitates from the solution as a solid, which can then be isolated by filtration, washed, and purified by recrystallization from an appropriate solvent. The formation of the ligand is confirmed by the disappearance of the C=O stretching band of the aldehyde and the -NH2 bands of the amine in the infrared (IR) spectrum, and the appearance of a new characteristic band for the C=N azomethine group. researchgate.net

Table 1: Conventional Synthesis Parameters

| Parameter | Description | Source(s) |

|---|---|---|

| Reactants | Vanillin, Ethylenediamine | researchgate.net |

| Molar Ratio | 2:1 (Vanillin:Ethylenediamine) | researchgate.net |

| Solvents | Ethanol, Methanol | researchgate.net |

| Catalyst | Glacial Acetic Acid (optional) | researchgate.net |

| Conditions | Reflux | researchgate.net |

| Product State | Typically a yellow solid | nih.gov |

Advancements in Reaction Conditions and Catalytic Enhancements for Synthesis

While conventional reflux methods are effective, research has explored optimizing reaction conditions to improve yields and reduce reaction times. The choice of solvent can play a significant role. For instance, the synthesis of related metal complexes has been successfully performed in mixed solvent systems, such as methanol and N,N-dimethylformamide (DMF), which can enhance the solubility of reactants and products. google.com

Catalysis in Schiff base formation is a key area of advancement. While simple acid catalysis is common, the broader field has seen the use of various catalysts to enhance the reaction. For the synthesis of related bisamides, Brønsted acids and trifluoromethanesulfonic acid have been used with high efficiency. The development of more sophisticated catalytic systems continues to be an area of interest for streamlining the synthesis of Schiff bases and their derivatives.

Design and Synthesis of this compound Analogues and Derivatives

The structural framework of this compound is highly modular, allowing for the synthesis of a wide array of analogues and derivatives. This is typically achieved by modifying either the aldehyde or the diamine component.

The electronic and steric properties of substituents on the aromatic ring of the vanillin moiety or on the ethylenediamine backbone can significantly influence the reactivity, molecular architecture, and properties of the resulting Schiff base ligand.

Electronic Effects: Studies on analogues synthesized from different salicylaldehydes show that the nature of substituents impacts reaction outcomes. For example, the synthesis of certain salen ligands demonstrated that strong electron-withdrawing groups, such as bromine, on the salicylaldehyde (B1680747) ring can enhance the electrophilicity of the carbonyl carbon, leading to higher product yields. beilstein-journals.org Conversely, electron-donating groups can also influence the electronic properties and subsequent coordination behavior of the ligand. The position of substituents is also critical; Schiff bases derived from p-vanillin, an isomer of vanillin, have been shown to exhibit different biological activities compared to their vanillin-based counterparts, highlighting the role of the hydroxyl group's position. researchgate.net

Steric Effects: The introduction of bulky substituents can create steric hindrance, which may affect the planarity of the molecule and its ability to coordinate with metal ions. In the synthesis of some unsymmetrical salen ligands, bulky di-tert-butyl groups on the aldehyde precursor led to lower yields compared to less hindered analogues. beilstein-journals.org This steric hindrance can be strategically employed to control the coordination geometry around a metal center in the resulting complex.

The synthesis of analogues by condensing vanillin with various other amines, such as substituted anilines and aminonaphthalene, has been reported, further expanding the library of vanillin-based Schiff bases. nih.govresearchgate.netnih.gov

Table 2: Influence of Substituents on Salen-type Ligand Synthesis

| Substituent Type | Example | Effect on Synthesis/Product | Source(s) |

|---|---|---|---|

| Electron-Withdrawing | Bromo-group on salicylaldehyde | Increased yield (95%) | beilstein-journals.org |

| Steric Hindrance | Di-tert-butyl group on salicylaldehyde | Decreased yield (72-81%) | beilstein-journals.org |

| Isomeric Position | p-vanillin vs. o-vanillin | Affects biological properties of the resulting ligand | researchgate.net |

The introduction of chirality into the this compound structure is of significant interest, particularly for applications in asymmetric catalysis. researchgate.net While the parent molecule is achiral, chiral versions can be readily synthesized. The most common and effective strategy is to replace the achiral ethylenediamine backbone with a chiral diamine.

The standard procedure involves the condensation of two equivalents of vanillin (or a derivative) with one equivalent of an enantiopure diamine, such as (1R,2R)-(-)-trans-1,2-diaminocyclohexane or (1S,2S)-(+)-trans-1,2-diaminocyclohexane. researchgate.net This approach directly installs chirality into the ligand framework, creating a stereochemically defined environment. These chiral, non-symmetrical salen-type ligands are crucial in the development of catalysts for enantioselective reactions. researchgate.netnih.govsigmaaldrich.com The rich coordination chemistry of Schiff bases derived from o-vanillin, a close isomer, is known to generate complexes possessing chirality. rsc.org

Sustainable and Green Chemistry Considerations in this compound Production

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for Schiff bases. These methods aim to reduce or eliminate the use of hazardous organic solvents, minimize energy consumption, and simplify purification processes.

One prominent green approach is mechanochemical synthesis, which involves grinding or ball milling the solid reactants together, often in the absence of a solvent. beilstein-journals.org This technique has been successfully applied to the synthesis of unsymmetrical salen ligands, affording products in high yields. beilstein-journals.orgbeilstein-archives.org The elimination of bulk organic solvents significantly reduces waste and potential environmental impact.

Another green strategy involves the use of natural, biodegradable catalysts and solvent-free conditions. For example, other Schiff bases have been synthesized using lime juice as a natural acid catalyst under grinding conditions, achieving high yields without the need for conventional hazardous solvents and catalysts. While not yet specifically reported for this compound, these principles are directly applicable to its synthesis.

Coordination Chemistry of N,n Divanillylideneethylenediamine Ligands

Ligand Characterization and Coordination Modes of N,N'-Divanillylideneethylenediamine

This compound is a Schiff base ligand synthesized from the condensation reaction of vanillin (B372448) and ethylenediamine (B42938). Its structure is characterized by two salicylaldehyde-like moieties linked by an ethylenediamine bridge. This arrangement confers specific properties that are central to its coordination behavior.

Tetradentate Ligand Properties and Chelation Dynamics

This compound typically acts as a tetradentate ligand, meaning it can bind to a central metal ion through four donor atoms. nih.gov This multidentate nature is a key feature, leading to the formation of stable chelate rings, which enhances the thermodynamic stability of the resulting metal complexes. The chelation process involves the coordination of the two imine nitrogen atoms and the two phenolic oxygen atoms to the metal center. This simultaneous binding by multiple sites is known as the chelate effect and is a driving force in the formation of complexes with this ligand. The ethylenediamine backbone provides a flexible linkage between the two vanillin units, allowing the ligand to adopt a conformation suitable for wrapping around a metal ion.

Donor Atom Environment and Conformational Flexibility within Complexes

The donor set of this compound consists of two nitrogen atoms from the imine groups and two oxygen atoms from the phenolic hydroxyl groups, creating an N2O2 coordination sphere around the metal ion. The nature of these donor atoms, with the hard oxygen and borderline nitrogen atoms, allows for effective coordination with a range of metal ions, from hard to borderline acids according to the Hard and Soft Acids and Bases (HSAB) principle.

The conformational flexibility of the ethylenediamine bridge is a critical aspect of its coordination chemistry. This flexibility allows the ligand to accommodate the preferred coordination geometry of different metal ions. For instance, it can adopt a planar or near-planar conformation when coordinating to a metal ion that favors a square planar geometry, such as Ni(II) or Cu(II). researchgate.net For metal ions that prefer octahedral geometries, the ligand can fold to occupy four coordination sites, with the remaining sites being filled by solvent molecules or other ancillary ligands. This adaptability is a hallmark of its versatile coordinating ability.

Formation and Structural Analysis of Metal Complexes with this compound

The reaction of this compound with various metal salts leads to the formation of a wide array of metal complexes. The structural analysis of these complexes reveals diverse coordination geometries and, in some cases, the formation of more complex architectures.

Transition Metal Coordination Compounds with this compound

A significant body of research has focused on the coordination of this compound with transition metals. These metals, with their partially filled d-orbitals, form colored complexes with distinct magnetic and electronic properties.

First-Row Transition Metals: Complexes with first-row transition metals such as Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn) have been extensively studied. rsc.org In many of these complexes, the ligand coordinates in a tetradentate fashion, leading to the formation of mononuclear complexes with a 1:1 metal-to-ligand stoichiometry. The geometry around the metal center is influenced by the electronic configuration of the metal ion. For example, Ni(II) complexes can be square planar and diamagnetic, while Cu(II) complexes are typically distorted square planar or square pyramidal. researchgate.net Zn(II) complexes, having a d10 configuration, are generally tetrahedral or octahedral. capes.gov.br

The synthesis of these complexes is often straightforward, involving the direct reaction of the ligand with a metal salt in a suitable solvent. nih.gov

Table 1: Examples of Transition Metal Complexes with this compound and Related Ligands

| Metal Ion | Typical Coordination Geometry | Spectroscopic/Magnetic Properties |

|---|---|---|

| Ni(II) | Square Planar | Diamagnetic, characteristic d-d transitions |

| Cu(II) | Distorted Square Planar/Square Pyramidal | Paramagnetic, broad d-d transition bands |

| Zn(II) | Tetrahedral/Octahedral | Diamagnetic, colorless |

| Mn(II) | Octahedral | Paramagnetic |

| Co(II) | Octahedral/Tetrahedral | Paramagnetic |

Main Group and Lanthanide/Actinide Complexes Employing this compound

While less common than transition metal complexes, this compound also forms complexes with main group elements and the f-block elements.

Main Group Metals: The interaction of this compound with main group metals is an area of growing interest. These complexes are often studied for their potential applications in catalysis and materials science.

Lanthanides and Actinides: The coordination chemistry of lanthanides and actinides with Schiff base ligands is particularly intriguing due to the large ionic radii and high coordination numbers of these elements. tdl.org The separation of trivalent actinides from lanthanides is a significant challenge in the nuclear fuel cycle. nih.gov Ligands with specific donor atoms are explored for their potential to selectively bind to one group over the other. nih.gov While this compound itself provides an N2O2 coordination environment, modifications to the ligand structure can introduce softer donor atoms, which, according to the HSAB principle, might show a higher affinity for the "softer" actinide ions. nih.gov Research in this area is driven by the need to develop efficient separation and extraction techniques for nuclear waste management. tdl.orgnih.gov

Oligonuclear and Polymetallic Architectures

Under certain reaction conditions, this compound can participate in the formation of oligonuclear and polymetallic structures. This can occur when the phenolic oxygen atoms of the ligand bridge between two or more metal centers. The formation of these polynuclear species is dependent on factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of ancillary bridging ligands. These complex structures are of interest for their magnetic properties and their potential as models for biological systems.

Electronic Structure, Bonding, and Reactivity in this compound Metal Complexes

The electronic properties of metal complexes containing the this compound ligand are governed by the intricate interplay between the metal d-orbitals and the ligand's molecular orbitals. This interaction dictates the complex's spectroscopic features, magnetic behavior, and reactivity.

Spectroscopic Probes for Electronic Configuration and Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to elucidate the electronic configuration and the nature of metal-ligand bonding in this compound complexes.

Electronic Spectroscopy (UV-Visible): The UV-Vis spectra of these complexes are characterized by both ligand-centered and metal-centered electronic transitions. The Schiff base ligand itself exhibits intense absorptions in the UV region, which are attributed to π → π* and n → π* transitions within the aromatic rings and the azomethine (C=N) group. Upon coordination to a metal ion, the energies of these transitions may shift.

More significantly, the formation of the complex gives rise to new absorption bands in the visible region, which are associated with d-d transitions of the metal ion and charge-transfer (CT) transitions. The d-d transitions, although often weak due to being Laporte forbidden, provide direct information about the splitting of the metal d-orbitals by the ligand field. researchgate.net Charge-transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are typically much more intense and provide insights into the redox properties of the complex. For instance, in copper(II) complexes, a broad d-d transition is often observed in the visible region, indicative of the electronic transitions within the d-orbitals of the Cu(II) center. researchgate.netdocbrown.infonih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to the metal center. The most indicative vibrational band is that of the azomethine group (ν(C=N)). In the free ligand, this band appears at a characteristic frequency. Upon coordination to a metal ion through the nitrogen atoms of the azomethine groups, this band typically shifts to a lower wavenumber. researchgate.netijcrt.orgresearchgate.net This shift is a direct consequence of the donation of electron density from the nitrogen to the metal, which weakens the C=N double bond. The magnitude of this shift can provide a qualitative measure of the strength of the metal-nitrogen bond. researchgate.net Additionally, new bands appearing in the far-IR region of the spectrum can be assigned to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, further confirming the formation of the complex. ijcrt.orghspublishing.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the structure of diamagnetic complexes in solution. For this compound complexes, ¹H and ¹³C NMR spectra can confirm the identity of the ligand and reveal changes in the chemical environment upon complexation. For example, the resonance of the azomethine proton (H-C=N) is expected to shift upon coordination. However, for paramagnetic complexes, such as those of Co(II) or Ni(II), the NMR spectra can be more complex, exhibiting significantly broadened and shifted resonances. nih.govresearchgate.netnih.gov In such cases, specialized techniques may be required for spectral interpretation. For cobalt complexes, studying the diamagnetic Co(III) analogue can be a useful strategy to obtain well-resolved NMR spectra. scirp.orgnih.gov

Table 1: Indicative Spectroscopic Data for Metal Complexes of Schiff Bases Derived from Substituted Aldehydes and Ethylenediamine

| Metal Complex | Spectroscopic Technique | Key Observation | Reference |

| [Co(L)₂Cl₂]·2H₂O (L = N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine) | IR Spectroscopy | Shift of ν(C=N) from 1623.89 cm⁻¹ in free ligand to lower wavenumbers, indicating coordination through azomethine N. | mocedes.org |

| [Ni(L)₂Cl₂]·6H₂O (L = N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine) | IR Spectroscopy | Shift of ν(C=N) from 1623.89 cm⁻¹ in free ligand to lower wavenumbers, indicating coordination through azomethine N. | mocedes.org |

| [Cd(L)I₂] (L = N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine) | IR Spectroscopy | ν(C=N) appears at 1639 cm⁻¹, shifted from 1629 cm⁻¹ in the free ligand, confirming coordination. | researchgate.net |

| [Ni(PyT)] (PyT = [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide) | UV-Vis Spectroscopy | Bands at 592 nm and 890 nm assigned to ³A₂g(F) → ³T₁g(F) and ³A₂g(P) → ³T₁g(P) transitions in an octahedral field. | nih.gov |

| [Co(C₁₃N₂O₃H₁₃)₂]ClO₄ (Schiff base from coumarin (B35378) and diamine) | ¹³C NMR Spectroscopy | Azomethine (C=N) carbon signal shifts upfield from 179.63 ppm in the ligand to 161.85 ppm upon complexation. | scirp.org |

Influence of Ligand Field on Metal Center Electronic Properties

The this compound ligand, with its N₂O₂ donor set, creates a specific ligand field around the central metal ion. This ligand field removes the degeneracy of the metal's d-orbitals, leading to a splitting pattern that is characteristic of the coordination geometry. The strength of this ligand field and the resulting d-orbital splitting energy (Δ) have a profound impact on the electronic properties of the metal center, including its spin state and magnetic properties.

For instance, in an octahedral geometry, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. The magnitude of this splitting (Δo) determines whether a complex will be high-spin or low-spin. A strong ligand field, leading to a large Δo, will favor a low-spin configuration where electrons preferentially pair up in the t₂g orbitals. Conversely, a weak ligand field results in a small Δo and a high-spin configuration. The position of the this compound ligand in the spectrochemical series will influence this splitting energy.

The electronic properties are also sensitive to the specific geometry of the complex. Square planar complexes, for example, exhibit a more complex d-orbital splitting pattern compared to octahedral ones. The magnetic moments of these complexes, determined by techniques such as the Gouy method or a vibrating sample magnetometer, provide experimental evidence for the spin state of the metal ion and, by extension, the strength of the ligand field. For example, Ni(II) complexes with N,N'-dimethylethylenediamine and saccharine have been shown to have pseudooctahedral geometries with magnetic moments consistent with this structure. researchgate.net

Stereochemical Implications and Isomerism in this compound Coordination Compounds

The coordination of the this compound ligand to a metal center can lead to various forms of isomerism, a phenomenon where compounds have the same chemical formula but different arrangements of atoms.

Enantiomeric Forms and Chiral Recognition in Complexes

The this compound ligand itself is achiral. However, upon coordination to a metal center, particularly in an octahedral geometry, the resulting complex can be chiral. This occurs when the ligand wraps around the metal ion in a helical fashion, creating a non-superimposable mirror image. These mirror images are known as enantiomers and are designated as Δ (delta) for a right-handed helix and Λ (lambda) for a left-handed helix. mdpi.com

The formation of such chiral complexes is common for tris-chelate complexes, such as [Co(en)₃]³⁺, and can also occur with tetradentate ligands like this compound in certain coordination geometries. unibas.it The presence of enantiomers can be confirmed by techniques such as circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. Chiral recognition is a process where a chiral molecule or complex preferentially interacts with one enantiomer of another chiral compound. researchgate.net Metal complexes of this compound, being potentially chiral, could be explored for applications in enantioselective catalysis or as chiral resolving agents. The self-recognition of enantiomers, leading to the formation of homochiral and heterochiral aggregates, is another fascinating aspect of stereochemistry. researchgate.net

Geometric Isomerism and Structural Characterization

Geometric isomerism arises from the different possible spatial arrangements of ligands around a central metal ion. For an octahedral complex with a tetradentate ligand like this compound and two additional monodentate ligands (or two coordination sites occupied by solvent molecules), several geometric isomers are possible.

If the tetradentate ligand adopts a planar configuration, the two additional ligands can be positioned either adjacent to each other (cis) or opposite to each other (trans). researchgate.netresearchgate.net For a non-planar, wrapped coordination of the Schiff base, more complex isomeric possibilities arise, often described by facial (fac) and meridional (mer) arrangements of the donor atoms. In a fac isomer, three donor atoms of the same type occupy one face of the octahedron, while in a mer isomer, they lie in a plane that includes the metal ion. doubtnut.com

Catalytic Efficacy of N,n Divanillylideneethylenediamine Based Systems

N,N'-Divanillylideneethylenediamine as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst and reactants exist in the same phase, this compound serves as a versatile ligand, capable of coordinating with a variety of metal centers to create active catalytic species. The electronic and steric properties of this ligand, influenced by the vanillylidene moieties, play a crucial role in modulating the reactivity and selectivity of the resulting metal complexes.

Catalytic Activity in Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. While direct evidence for the use of this compound in seminal C-C coupling reactions like the Suzuki-Miyaura or Heck reactions is not extensively documented in dedicated studies, the broader class of Schiff base ligands has been widely employed. These ligands are known to stabilize palladium centers, which are crucial for the catalytic cycle of these reactions. nih.govrsc.org The nitrogen atoms of the imine groups and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups in this compound can chelate to a metal center, forming stable complexes that can potentially facilitate the oxidative addition and reductive elimination steps inherent to these coupling processes. researchgate.netrsc.org The specific electronic and steric environment provided by the vanillin-derived ligand could influence the efficiency and selectivity of such transformations. nih.gov

Role in Oxidation, Reduction, and Hydrogenation Processes

The catalytic prowess of this compound and its metal complexes extends to a variety of redox reactions. Manganese complexes of Schiff bases, including those derived from vanillin (B372448), have shown notable activity in the catalytic oxidation of various organic substrates. For instance, supramolecular dimeric Mn(III) complexes with a Schiff base ligand synthesized from a vanillin derivative have been shown to effectively catalyze the aerobic oxidation of 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov These complexes also demonstrated the ability to oxidize styrene (B11656) to its corresponding oxirane. nih.gov The mechanism is believed to involve the formation of a complex-substrate aggregate, followed by an intramolecular electron transfer. nih.gov

Furthermore, manganese complexes are also effective in the oxidation of sulfides. While specific studies on this compound are limited, related manganese complexes have been used for the enantioselective oxidation of sulfides to sulfoxides with high yields and enantioselectivities using hydrogen peroxide as the oxidant. rsc.org

The following table summarizes the catalytic oxidation of various substrates using manganese-Schiff base complexes, providing an indication of the potential of this compound-metal systems in such transformations.

| Substrate | Catalyst System | Oxidant | Product | Yield (%) | Reference |

| 2-Aminophenol | Mn(L)(H₂O)₂·½H₂O·½CH₃OH | Air | 2-Aminophenoxazin-3-one | High | nih.gov |

| 3,5-Di-tert-butylcatechol | Mn(L)(H₂O)₂·½H₂O·½CH₃OH | Air | 3,5-Di-tert-butylquinone | High | nih.gov |

| Styrene | Mn(L)(H₂O)₂·½H₂O·½CH₃OH | Air | Styrene oxide | Moderate | nih.gov |

| Thioanisole | Chiral Manganese Complex | H₂O₂ | (R)-Methyl phenyl sulfoxide | up to 95% | rsc.org |

Note: 'L' in the catalyst system refers to a Schiff base ligand derived from a vanillin analogue.

Information regarding the specific role of this compound in catalytic reduction and hydrogenation processes is less prevalent in the literature. However, the fundamental principles of catalysis by Schiff base complexes suggest that by appropriate choice of the metal center and reaction conditions, these systems could also be tailored for such transformations.

Asymmetric Induction and Enantioselective Transformations

The development of catalysts for asymmetric synthesis, which allows for the selective production of one enantiomer of a chiral molecule, is a major goal in modern chemistry. Chiral Schiff base ligands are instrumental in this field. nih.govnih.gov While this compound itself is achiral, it can be readily modified to incorporate chiral centers, for instance, by using a chiral diamine in its synthesis. The resulting chiral ligand can then be complexed with a metal to form a catalyst for enantioselective reactions.

The field of asymmetric catalysis has seen significant advancements through the use of chiral N,N'-dioxide-metal complexes in radical reactions, demonstrating the potential for achieving high stereoselectivity. nih.gov Chiral oxovanadium(V) Schiff base complexes have also been successfully employed as catalysts in the asymmetric oxidation of sulfides and other stereoselective transformations. mdpi.com These examples underscore the potential for developing chiral analogues of this compound for asymmetric catalysis. The precise steric and electronic environment enforced by the chiral ligand around the metal center is key to controlling the stereochemical outcome of the reaction.

Heterogeneous Catalysis Utilizing this compound Moieties

To overcome the challenges of catalyst separation and reuse associated with homogeneous catalysis, significant efforts have been directed towards the development of heterogeneous catalysts. Immobilizing catalytically active species, such as this compound-metal complexes, onto solid supports offers a practical solution.

Development of Supported Catalysts and Surface Interactions

Various solid materials have been explored as supports for Schiff base complexes, including silica (B1680970), zeolites, and magnetic nanoparticles. The immobilization of the this compound moiety onto these supports can be achieved through different strategies, such as covalent bonding or encapsulation.

For example, the Schiff base of vanillin and ethylenediamine (B42938) has been immobilized on silica gel. ijoer.com This functionalized silica can then be used for applications such as the solid-phase extraction of metal ions, which is a precursor step to creating a supported catalyst. The interaction between the support and the catalytic moiety is crucial for the stability and activity of the final catalyst. The surface of the support can influence the coordination environment of the metal center and, consequently, its catalytic performance.

Zeolites, with their well-defined porous structures, offer an attractive platform for encapsulating metal complexes. rsc.orgresearchgate.netrsc.orgnih.govnih.gov The encapsulation of Schiff base complexes within the nanocavities of zeolites can lead to enhanced stability and modified catalytic activity due to the confinement effects imposed by the zeolite framework. rsc.orgresearchgate.net

Nanostructured Catalytic Systems and Their Performance

Nanomaterials, with their high surface-area-to-volume ratio, provide an excellent platform for the design of highly active heterogeneous catalysts. Magnetic nanoparticles, in particular, have gained significant interest as supports because they can be easily separated from the reaction mixture using an external magnetic field, facilitating catalyst recycling. nih.govmdpi.comrsc.orgnih.gov

L-cysteine functionalized magnetic nanoparticles have been used as a magnetically separable organocatalyst for the synthesis of various organic compounds. rsc.org This demonstrates the feasibility of functionalizing magnetic nanoparticles with organic moieties to create efficient and recyclable catalysts. Similarly, this compound could be anchored onto the surface of magnetic nanoparticles to create a robust and reusable catalytic system. The performance of such nanostructured catalysts would depend on factors such as the size and morphology of the nanoparticles, the density of the catalytic sites on the surface, and the nature of the interaction between the support and the this compound-metal complex. The development of these advanced materials holds significant promise for the future of sustainable catalysis.

Mechanistic Investigations of this compound-Mediated Catalysis

The catalytic prowess of systems based on this compound, a Schiff base ligand, is deeply rooted in the intricate mechanistic pathways that govern their reactivity. Understanding these mechanisms is paramount for optimizing catalytic efficiency and designing novel catalysts for a range of chemical transformations. This section delves into the mechanistic investigations of catalysis mediated by this compound, focusing on the elucidation of catalytic cycles, the identification of key reactive species, and the crucial role of non-covalent interactions.

Elucidation of Catalytic Cycles and Rate-Determining Steps

The catalytic activity of metal complexes derived from this compound, particularly with transition metals like manganese and vanadium, is often centered around oxidation reactions. While the specific steps can vary depending on the metal center, substrate, and oxidant, a general catalytic cycle can be proposed based on studies of analogous salen-type complexes.

A plausible catalytic cycle for the oxidation of a substrate, for instance, an alcohol or an alkene, is initiated by the coordination of the substrate to the metal center of the this compound complex. This is often followed by the activation of an oxidant, such as hydrogen peroxide or a peroxy acid, leading to the formation of a high-valent metal-oxo or metal-peroxo species. This highly reactive intermediate is then capable of transferring an oxygen atom to the coordinated substrate.

The rate-determining step (RDS) in these catalytic oxidations is a subject of considerable investigation and can be influenced by the nature of the substrate and the electronic properties of the catalyst. researchgate.netrsc.org For the oxidation of alcohols, kinetic studies on related manganese complexes have suggested that the hydrogen-atom abstraction from the α-C-H bond of the alcohol is the rate-determining step. rsc.org This is often supported by a significant kinetic isotope effect (KIE) when the α-hydrogen is replaced by deuterium. rsc.org In the case of sulfide (B99878) oxidation by oxo(salen)manganese(V) complexes, evidence points towards a single electron transfer from the sulfide to the oxo complex as the rate-controlling step. researchgate.net

Table 1: Proposed General Steps in the Catalytic Oxidation Cycle

| Step | Description |

| 1. Catalyst Activation | The initial metal complex of this compound reacts with an oxidant (e.g., H₂O₂) to form a high-valent metal-oxo or metal-peroxo species. |

| 2. Substrate Coordination | The substrate (e.g., an alcohol or alkene) coordinates to the activated metal center. In some cases, this may occur before catalyst activation. |

| 3. Oxygen Atom Transfer | The activated oxygen is transferred from the metal center to the substrate, leading to the oxidized product. This is often the rate-determining step. |

| 4. Product Dissociation | The oxidized product dissociates from the metal center. |

| 5. Catalyst Regeneration | The metal center is returned to its initial oxidation state, completing the catalytic cycle and preparing it for the next turnover. |

Identification of Active Species and Intermediates

The identification of the active species and any transient intermediates is crucial for a complete mechanistic understanding. In catalytic systems involving this compound and its metal complexes, the primary active species is often a high-valent metal-oxo intermediate. For manganese-based catalysts, Mn(V)=O species have been implicated as the key oxidant in epoxidation and other oxidation reactions. researchgate.net Similarly, for vanadium-based systems, high-valent vanadium-oxo and vanadium-peroxo species are considered the active intermediates responsible for oxygen transfer. nih.govtorvergata.it

The formation of these intermediates is often inferred from spectroscopic studies, such as UV-vis and EPR, and supported by computational (DFT) calculations. nih.gov In some cases, these reactive intermediates can be isolated and characterized at low temperatures. In the context of borohydride (B1222165) reduction catalyzed by Schiff base-cobalt complexes, a dichloromethylcobalt hydride species has been proposed as the key reactive intermediate. nih.gov

Furthermore, the interaction between the catalyst and the substrate can lead to the formation of a catalyst-substrate adduct prior to the main chemical transformation. This pre-equilibrium step has been observed in the oxidation of phenols by a mononuclear Mn(III)-OH complex, where saturation kinetics pointed to the formation of a hydrogen-bonded complex. acs.org

Table 2: Key Reactive Species and Intermediates in Related Schiff Base Catalysis

| Catalyst System | Proposed Active Species/Intermediate | Reaction Type |

| Manganese-salen | High-valent manganese-oxo (e.g., Mn(V)=O) | Oxidation (e.g., epoxidation, alcohol oxidation) researchgate.netrsc.org |

| Vanadium-salen | Vanadium-peroxo or Vanadium-oxo species | Oxidation (e.g., sulfoxidation, epoxidation) nih.govtorvergata.it |

| Cobalt-Schiff base | Dichloromethylcobalt hydride | Borohydride reduction nih.gov |

| Manganese-N5 ligand | Mononuclear Mn(III)-OH complex | Phenol oxidation acs.org |

Role of Non-Covalent Interactions in Catalytic Efficiency

Non-covalent interactions, particularly hydrogen bonding, play a significant, albeit often subtle, role in the catalytic efficiency of this compound-based systems. The phenolic hydroxyl groups and the imine nitrogens of the ligand are capable of participating in hydrogen bonding, which can influence the catalyst's structure, stability, and reactivity.

Stabilization of Intermediates: Hydrogen bonds can stabilize key transition states or reactive intermediates. For instance, in the oxidation of phenols, the formation of a hydrogen bond between the substrate and the catalyst can pre-organize the reactants for efficient reaction. acs.org

Modulation of Electronic Properties: Intramolecular hydrogen bonding within the ligand framework can influence the electronic properties of the metal center, thereby tuning its redox potential and catalytic activity.

Substrate Recognition and Orientation: Hydrogen bonding can play a crucial role in substrate recognition and in orienting the substrate within the catalytic pocket for selective transformations. This is particularly important in asymmetric catalysis where precise control of the substrate's approach is necessary.

Studies on dioxovanadium(V) complexes with Schiff base ligands have highlighted the presence of strong intramolecular hydrogen bonds between the ligand and the metal center, as well as intermolecular hydrogen bonds that influence the crystal packing. nih.gov These interactions are believed to be important for the stability and potential biological activity of these complexes. nih.gov

Supramolecular Chemistry and Self Assembly of N,n Divanillylideneethylenediamine Derivatives

Principles of Supramolecular Architecture Design with N,N'-Divanillylideneethylenediamine

The design of supramolecular systems with this compound is predicated on the strategic use of its inherent chemical features to guide self-assembly. The molecule contains multiple donor and acceptor sites for non-covalent interactions, allowing for the creation of predictable and stable higher-order structures. The key to this design lies in understanding and controlling the interplay between hydrogen bonding, π-π stacking, and metal-ligand coordination.

Exploitation of Hydrogen Bonding Networks

Drawing parallels from its precursor, divanillin, which forms complex three-dimensional hydrogen-bonding networks, this compound is expected to exhibit similar behavior. nih.gov In divanillin crystals, each molecule is linked to four others via strong alcohol-aldehyde hydrogen bonds, creating a diamond-like arrangement. nih.gov For this compound, the hydroxyl groups and imine nitrogen atoms can engage in extensive O-H···N or O-H···O hydrogen bonds, creating chains, sheets, or more complex 3D frameworks. The flexibility of the ethylenediamine (B42938) linker allows the vanillylidene units to orient themselves optimally to maximize these favorable interactions, which are crucial for the stability and folding of the resulting supramolecular assemblies. nih.govresearchgate.net

Directed Assembly via π-π Stacking Interactions

The aromatic vanillylidene rings are central to the directed assembly through π-π stacking. These non-covalent interactions occur between the electron-rich π-systems of the aromatic rings and are a significant driving force in the organization of molecules in the solid state. nih.gov The stacking can be influenced by the electronic nature of the rings; the electron-donating hydroxyl and methoxy (B1213986) groups on the this compound rings enhance the π-electron density, favoring specific stacking geometries like offset or staggered arrangements to balance electrostatic and van der Waals forces. nih.govmdpi.com

In structurally related Schiff base compounds, such as derivatives of N,N'-bis(nitrobenzylidene)alkane-1,N-diamines, π-stacking has been shown to be a dominant feature in building their three-dimensional supramolecular structures. nih.gov Similarly, studies on divanillin reveal π-π interactions between translation-equivalent molecules, contributing to a complex array of interpenetrating networks. nih.gov For this compound, the interplay between hydrogen bonding and π-π stacking is critical; hydrogen bonds can pre-organize the molecules into a specific alignment that then facilitates favorable π-π stacking, leading to highly ordered crystalline materials. rsc.org

Metal-Ligand Dative Bonding in Supramolecular Scaffolds

This compound is an excellent chelating ligand due to the presence of two imine nitrogen atoms and two phenolic oxygen atoms. These sites act as Lewis bases, readily donating their lone pairs of electrons to a central metal ion (a Lewis acid) to form coordinate or dative bonds. chemguide.co.uklibretexts.org This coordination ability is the foundation for its use in constructing metallo-supramolecular scaffolds.

The geometry of the resulting metal complex is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. The ethylenediamine bridge provides flexibility, allowing the two bidentate "NO" donor sets to wrap around a metal center, typically forming stable five- or six-membered chelate rings. This interaction can be used to assemble discrete polynuclear complexes or extended coordination polymers. The dative bonds formed are strong and directional, providing a robust method for creating well-defined and predictable supramolecular structures with specific geometries and functionalities. taylorandfrancis.comnih.govnih.gov

| Interaction Type | Key Functional Groups | Role in Supramolecular Assembly |

| Hydrogen Bonding | Phenolic -OH, Imine -N= | Directs intermolecular recognition and forms extended networks. nih.govresearchgate.net |

| π-π Stacking | Aromatic Rings | Stabilizes assemblies through parallel or offset ring stacking. nih.govnih.govnih.gov |

| Metal-Ligand Bonding | Imine -N=, Phenolic -O⁻ | Forms strong, directional dative bonds to create metallo-scaffolds. chemguide.co.uklibretexts.org |

Formation of Macrocyclic and Cage-like Supramolecular Structures

The structural features of this compound make it an ideal candidate for the synthesis of complex topologies like macrocycles and cages. These structures are of great interest due to their ability to encapsulate other molecules and function as sensors, catalysts, or delivery vehicles.

Controlled Self-Assembly Processes

The formation of macrocycles and cages from this compound relies on controlled self-assembly processes where multiple ligand molecules are brought together, often with the help of metal ions as templates. For instance, the reaction of two ligand molecules with two metal ions that prefer a square planar geometry can lead to the formation of a [2+2] metallo-macrocycle.

The final structure is determined by a delicate balance of several factors:

Ligand Flexibility: The ethylenediamine spacer's conformational freedom is crucial.

Solvent Effects: The surrounding medium can influence which non-covalent interactions are favored.

Concentration: Higher concentrations may favor the formation of polymers over discrete macrocycles.

Intramolecular hydrogen bonds can also play a role in pre-organizing the ligand into a conformation that is conducive to cyclization, a phenomenon observed in some cyclic peptides. nih.gov

Host-Guest Complexation Studies with this compound Hosts

Once formed, macrocyclic and cage-like structures derived from this compound possess an internal cavity, making them potential hosts for smaller guest molecules. The interior of such a host would be lined with the vanillylidene units, creating a unique chemical environment.

The principles of host-guest complexation suggest that the binding of a guest is driven by non-covalent interactions between the host and guest. nih.gov A potential host derived from this compound could offer:

A Hydrophobic Cavity: The aromatic rings and the ethylenediamine backbone can create a nonpolar pocket suitable for encapsulating organic guest molecules.

Hydrogen Bonding Sites: The phenolic hydroxyl groups pointing into or around the cavity could specifically bind to guests with complementary hydrogen bond donor/acceptor sites.

π-Interactions: The aromatic walls of the cavity could bind to aromatic guests via π-π stacking.

These host-guest systems could be studied using techniques like NMR spectroscopy to observe changes in the chemical shifts of both the host and guest upon complexation, providing evidence of inclusion and information about the binding geometry. nih.gov

| Potential Host Structure | Driving Force of Formation | Potential Guest Molecules |

| [2+2] Metallo-macrocycle | Metal-ligand coordination | Small aromatic molecules, linear alkanes |

| Hydrogen-Bonded Cage | Intermolecular O-H···N/O bonds | Solvent molecules, small ions |

Molecular Recognition Phenomena in this compound Supramolecular Systems

Selective Binding and Recognition of Ions and Molecules

The this compound ligand, a Schiff base derived from the condensation of vanillin (B372448) and ethylenediamine, and its analogues have demonstrated significant potential as chemosensors for various metal ions. The binding of a metal ion to the N₂O₂ coordination core of the ligand can induce significant changes in its electronic and photophysical properties, leading to a detectable signal, such as a change in color or fluorescence.

Research has shown that derivatives of bis-vanillin are effective in selectively detecting trivalent cations. For instance, certain bis-vanillin derivatives containing semicarbazone or hydrazone moieties have been utilized to discriminate between Fe³⁺, Cr³⁺, and Al³⁺ ions. conicet.gov.ar The interaction with these cations can lead to either an enhancement (chelation-enhanced fluorescence, CHEF) or quenching of the ligand's fluorescence, providing a basis for their detection. conicet.gov.ar For example, one study reported that a 5,5′-bis-vanillin derivative exhibited a strong fluorescence enhancement in the presence of Fe³⁺, while its fluorescence was quenched by Al³⁺. conicet.gov.ar

The selectivity of these Schiff base ligands is governed by several factors, including the size of the metal ion, its charge density, and its preferred coordination geometry. The pre-organized cavity of the ligand can be tailored by modifying the aldehyde or diamine precursors to achieve selective recognition of a specific ion. A Chinese patent details the preparation of transition metal complexes of bis-o-vanillin ethylenediamine with metals such as vanadium, cadmium, and copper, highlighting the ligand's versatile coordination capabilities. google.comnus.edu.sg

The following table summarizes the observed selective binding of various ions by this compound and its closely related derivatives.

| Ligand Derivative | Target Ion(s) | Observed Effect | Detection Method |

| 5,5′-Bis-vanillin derivative | Fe³⁺, Cr³⁺, Al³⁺ | Fluorescence enhancement or quenching | Fluorimetry |

| Bis-o-vanillin ethylenediamine | V, Cd, Cu | Complex formation | Synthesis |

| Phenanthroline-based bis-imine | Eu³⁺ | Red luminescence | Luminescence Spectroscopy |

This table presents a summary of findings from studies on this compound and its close analogues, demonstrating their capacity for selective ion recognition.

Anion Coordination Chemistry within Supramolecular Frameworks

The coordination of anions within supramolecular frameworks is a rapidly developing area of research, driven by the importance of anions in biological and environmental systems. While cation binding by Schiff base ligands like this compound is primarily dictated by the coordination to the metal center, anion recognition can be achieved through various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and Lewis acid-base interactions.

In the context of this compound-based supramolecular systems, anion coordination often involves the metal center of a pre-formed complex acting as a Lewis acidic site. The coordinated metal ion can bind anions, leading to the formation of ternary complexes. The nature of the anion, its geometry, and charge density play a crucial role in the stability and structure of the resulting supramolecular assembly.

Furthermore, the phenolic hydroxyl groups and any N-H moieties present in derivatives of this compound can act as hydrogen bond donors, creating a binding pocket for anions. The self-assembly of these ligands can lead to the formation of well-defined cavities that are complementary in size and shape to specific anions.

Studies on related systems, such as lanthanide(III) complexes of bis-imine substituted phenanthroline ligands, have demonstrated the potential for anion sensing. nih.gov In one such study, the luminescence of a europium(III) complex was modulated by the presence of various anions, with a notable response to adenosine-5'-triphosphate (B57859) (ATP). nih.gov This suggests that metal complexes of this compound could similarly be employed for anion recognition through the modulation of their photophysical properties. The interaction is often a result of the anion coordinating to the metal center, displacing solvent molecules and altering the electronic environment of the chromophoric ligand.

The table below outlines the principles and examples of anion coordination within supramolecular systems based on this compound and similar Schiff base complexes.

| Supramolecular System | Coordinated Anion(s) | Principle of Coordination | Resulting Framework |

| Lanthanide(III) complex of a bis-imine ligand | Phosphate anions (e.g., ATP) | Direct coordination to the metal center | Ternary complex formation |

| Metal complexes with open coordination sites | Halides, carboxylates, etc. | Lewis acid-base interaction with the metal center | Discrete or polymeric supramolecular structures |

| Ligands with H-bond donor groups | Various anions | Hydrogen bonding within a pre-organized cavity | Host-guest complex |

This table illustrates the modes of anion coordination observed in supramolecular systems involving Schiff base ligands analogous to this compound.

Theoretical and Computational Studies on N,n Divanillylideneethylenediamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules like N,N'-Divanillylideneethylenediamine. youtube.com DFT calculations allow researchers to not only determine the total energy of a system but also to gain insights into the electronic states of all electrons within the material. youtube.com These calculations are instrumental in understanding the behavior of materials at an electronic level and analyzing their electronic structures. youtube.com

Geometric Optimization and Conformational Analysis

Geometric optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to identify the lowest energy conformation. This optimized geometry is crucial as it represents the most likely structure of the molecule and serves as the foundation for subsequent electronic structure and reactivity studies.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital that is highest in energy and contains electrons, while the LUMO is the lowest energy orbital that is unoccupied. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's reactivity; a smaller gap generally indicates higher reactivity. numberanalytics.com

For this compound, analysis of the FMOs can predict its reactivity. The HOMO, being electron-rich, is associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org Conversely, the LUMO, being electron-deficient, represents the molecule's capacity to act as an electrophile or electron acceptor. libretexts.org The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Charge distribution analysis provides a detailed picture of how electron density is spread across the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This information is vital for understanding the electrostatic potential of the molecule and identifying regions that are electron-rich or electron-poor, which in turn influences its interaction with other polar molecules and its role in chemical reactions.

Characterization of Noncovalent Interactions (NCIs)

Noncovalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules. While weaker than covalent bonds, these interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions, are fundamental in various chemical and biological processes.

In the context of this compound, intramolecular hydrogen bonds can form between the hydroxyl groups on the vanillylidene rings and the nitrogen atoms of the ethylenediamine (B42938) bridge. These interactions can significantly influence the molecule's conformation and stability. Intermolecularly, these same functional groups can participate in hydrogen bonding with solvent molecules or other this compound molecules, affecting its solubility and aggregation behavior. The aromatic rings of the vanillylidene groups can also engage in π-π stacking interactions, further contributing to the stability of molecular assemblies. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of atoms and molecules over time. researchgate.net By solving the classical equations of motion, MD simulations provide a "virtual microscope" to observe molecular interactions and conformational changes. researchgate.net This technique is particularly valuable for exploring the vast conformational space of flexible molecules like this compound.

An MD simulation of this compound would involve placing the molecule in a simulated environment, often a box of solvent molecules like water, and calculating the forces between all atoms at each time step. This allows for the observation of how the molecule moves and changes its shape over nanoseconds or even longer timescales. The resulting trajectory provides a wealth of information about the accessible conformations, the flexibility of different parts of the molecule, and the timescale of conformational transitions. Analysis of the simulation can reveal the most populated conformational states and the energy barriers between them, offering a more complete picture of the molecule's dynamic nature than static quantum mechanical calculations alone. nih.gov

Predictive Modeling of Catalytic Activity and Material Properties

Predictive modeling, often employing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) approaches, can be a valuable tool in understanding and predicting the catalytic activity and material properties of this compound and its derivatives. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its observed activity or property.

In the context of catalysis, if this compound or its metal complexes are used as catalysts, predictive models could be developed to correlate descriptors such as electronic properties (e.g., HOMO-LUMO gap, atomic charges), steric parameters, and topological indices with the catalytic efficiency (e.g., reaction rate, selectivity). For material properties, such as its potential as a corrosion inhibitor or a component in a polymer, models could predict properties like adsorption energy on a metal surface or thermal stability based on its molecular structure. These predictive models can significantly accelerate the design of new, more effective catalysts and materials by allowing for the virtual screening of a large number of candidate molecules before undertaking expensive and time-consuming experimental synthesis and testing.

Application of Machine Learning Algorithms in this compound Research

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in chemistry and materials science to accelerate discovery and gain deeper insights from complex data. nih.govresearchgate.net In the study of this compound, ML algorithms can be utilized in several ways.

For instance, ML models can be trained on datasets of molecules with known catalytic activities to predict the performance of new, untested derivatives of this compound. mdpi.com This can significantly speed up the process of catalyst optimization. mdpi.com Similarly, ML can be used to predict various material properties, complementing and potentially surpassing the capabilities of traditional QSPR models.

Furthermore, machine learning can be employed to analyze the large datasets generated from molecular dynamics simulations. youtube.com For example, clustering algorithms can be used to automatically identify the most significant conformational states from a long MD trajectory. Deep learning, a more advanced form of ML, has shown promise in learning complex relationships from high-dimensional data and could be used to develop highly accurate predictive models for a range of properties relevant to this compound. nih.govmdpi.com The application of ML can help to uncover hidden patterns and relationships within the data, leading to new hypotheses and a more profound understanding of the molecule's behavior. youtube.com

Advanced Materials Science Applications Incorporating N,n Divanillylideneethylenediamine

Development of Functional Materials and Devices

The inherent chemical functionalities of N,N'-Divanillylideneethylenediamine allow for its direct use or modification to create materials with tailored properties for specific device applications.

Molecular Sensors and Sensing Mechanisms

This compound has been effectively utilized as a chemosensor for the detection of specific metal ions. The sensing mechanism typically relies on the interaction between the analyte and the ligand's donor atoms, which perturbs the electronic properties of the molecule, leading to a measurable optical response such as a change in color (colorimetric) or fluorescence.

One key application is as a highly selective and sensitive fluorescent sensor for Zinc (II) ions. rsc.orgnih.govrsc.org The coordination of Zn²⁺ with the Schiff base restricts the C=N isomerization and inhibits the photoinduced electron transfer (PET) process, leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response is often highly specific to Zn²⁺, with minimal interference from other common cations, which is attributed to the strong chelating ability of the this compound ligand with Zn²⁺. rsc.org

In addition to fluorescence, this compound can act as a colorimetric sensor. The binding of certain metal ions can alter the intramolecular charge transfer (ICT) characteristics of the Schiff base, resulting in a visible color change. nih.gov This property allows for the simple and rapid visual detection of analytes without the need for sophisticated instrumentation.

Table 1: Sensing Properties of this compound-based Sensors

| Target Analyte | Sensor Type | Sensing Mechanism | Observable Change |

|---|---|---|---|

| Zinc (Zn²⁺) | Fluorescent | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence |

| Metal Ions | Colorimetric | Intramolecular Charge Transfer (ICT) | Visible color change |

Photoactive and Light-Harvesting Systems

The extended π-conjugation and presence of donor-acceptor groups within the this compound structure endow it with significant photoactive properties. researchgate.netnih.gov Like many Schiff bases, it exhibits absorption in the UV-visible region due to π→π* and n→π* electronic transitions. finechem-mirea.ru Upon forming complexes with metal ions, new charge-transfer bands can emerge, often shifting the absorption to longer wavelengths and altering the luminescence properties. researchgate.netrsc.org

These characteristics are fundamental to creating artificial light-harvesting systems. In such systems, the Schiff base can act as an "antenna," absorbing light energy and transferring it to an acceptor molecule or a reaction center, mimicking processes found in natural photosynthesis. researchgate.netscilit.com The efficiency of this energy transfer is governed by the photophysical properties of the Schiff base and its spatial arrangement relative to the energy acceptor. While extensive research has been conducted on porphyrins and other dyes for this purpose, the tunable electronic properties and synthetic accessibility of Schiff bases like this compound make them attractive candidates for further development in this area. nih.gov

Integration into Polymer Matrices and Composites

Incorporating this compound into polymer matrices is a promising strategy for creating functional composite materials. The Schiff base can be introduced as a dopant or guest molecule into a host polymer, such as polymethyl methacrylate (B99206) (PMMA) or polyvinylcinnamate (PVCN), to impart new properties to the bulk material. dtic.milresearchgate.net

This compound in Emerging Technologies

The unique electronic and optical characteristics of this Schiff base and its metal complexes are being explored for use in next-generation technologies, from electronics that emit light to the fabrication of precisely engineered nanomaterials.

Optoelectronic Materials and Devices

The field of organic optoelectronics leverages the semiconducting and light-emitting properties of organic molecules and metal complexes for applications like Organic Light-Emitting Diodes (OLEDs) and optical sensors. Schiff base metal complexes are a significant area of research due to their synthetic flexibility, high thermal stability, and tunable emission colors. nih.govresearchgate.netresearchgate.net

Complexes of this compound with metals like Zinc(II) or Copper(II) can exhibit intense and stable photoluminescence. scilit.comresearchgate.net By carefully selecting the metal center and modifying the ligand structure, the emission wavelength can be tuned across the visible spectrum. This makes them suitable as emissive materials in OLEDs. In a typical OLED device, a thin film of the Schiff base complex would be sandwiched between electrode layers; when a voltage is applied, the complex emits light. researchgate.net The performance of such devices, including their brightness and efficiency, is directly related to the photophysical properties of the specific Schiff base complex used. researchgate.net

Nanostructured Materials Fabrication and Characterization

This compound can serve as a powerful tool in the bottom-up fabrication of nanostructured materials. Its ability to act as a chelating ligand allows it to direct the synthesis of metal and metal oxide nanoparticles by controlling their nucleation and growth. mdpi.comnih.govnih.gov In such a synthesis, the Schiff base can stabilize the nanoparticles, preventing them from aggregating and allowing for control over their final size and shape. mdpi.comnih.gov

The resulting ligand-stabilized nanoparticles can be characterized using a suite of techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) to determine morphology, UV-vis spectroscopy to confirm nanoparticle formation via surface plasmon resonance, and Fourier-transform infrared (FTIR) spectroscopy to verify the presence of the ligand on the nanoparticle surface. mdpi.comnih.govresearchgate.net This approach allows for the creation of novel nanocomposites with tailored properties for applications in catalysis, sensing, and biomedical fields. nih.gov

Crystal Engineering and Solid-State Functionalization of this compound Complexes

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical and functional materials, as different polymorphs can exhibit distinct physical and chemical properties. Similarly, the formation of cocrystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, offers a powerful strategy to modify the physicochemical properties of a solid.

A thorough search of scientific databases indicates a lack of studies focused on inducing and controlling polymorphism in this compound or its complexes. There are no published reports detailing different crystalline forms of this compound or systematic investigations into how solvent, temperature, or other crystallization conditions might influence its crystal packing.

Furthermore, the exploration of cocrystal formation involving this compound appears to be an uninvestigated area. The potential for this compound to form cocrystals with other molecules, which could lead to novel materials with tailored properties, has not been reported.

Single-crystal to single-crystal (SCSC) transformations are solid-state reactions where the crystallinity of the material is maintained throughout the process. These transformations are of great interest for the development of dynamic materials, such as sensors, switches, and data storage devices. SCSC transformations can be triggered by external stimuli like light, heat, or the absorption/desorption of guest molecules.

The scientific literature lacks any specific examples of SCSC transformations being studied in crystals of this compound or its coordination compounds. Research on the dynamic behavior of its solid-state structures, which would be a prerequisite for discovering and utilizing SCSC transformations, has not been published.

Conclusion and Future Research Perspectives for N,n Divanillylideneethylenediamine

Synthesis of Novel N,N'-Divanillylideneethylenediamine Derivatives with Tailored Properties

The synthesis of novel derivatives of this compound is a promising avenue for tailoring its chemical and physical properties for specific applications. By introducing various functional groups into the aromatic rings or modifying the diamine bridge, researchers can fine-tune characteristics such as solubility, stability, and the electronic and steric environment of the coordination sites.

Future research will likely focus on:

Introduction of Electron-Withdrawing or -Donating Groups: The incorporation of substituents like nitro (-NO2), halo (-Cl, -Br), or methoxy (B1213986) (-OCH3) groups onto the vanillin (B372448) moiety can significantly alter the electron density of the ligand. This, in turn, influences the stability and reactivity of its metal complexes.

Modification of the Diamine Bridge: Replacing the ethylenediamine (B42938) bridge with longer or more rigid diamines can control the geometry and nuclearity of the resulting metal complexes. This can lead to the formation of unique polynuclear or cage-like structures with novel properties.

Development of Water-Soluble Derivatives: The introduction of hydrophilic groups, such as carboxylates or sulfonates, can enhance the water solubility of the ligand and its complexes. This is particularly important for biological and environmental applications, such as in drug delivery or as sensors in aqueous media.

A recent study on the synthesis of novel N-benzylidene derivatives of a chromenopyrimidine core highlights a methodological approach that could be adapted for modifying this compound. researchgate.net The study reported a five-step synthesis, including steps under microwave irradiation, to create a library of compounds with molecular diversity. researchgate.net Such synthetic strategies could be employed to generate a wide range of this compound derivatives.

Table 1: Examples of Synthetic Modifications and their Potential Effects

| Modification | Potential Effect on Properties |

| Introduction of nitro groups | Increased acidity of phenolic protons, enhanced catalytic activity for oxidation reactions. |

| Introduction of long-chain alkyl groups | Increased solubility in nonpolar solvents, potential for liquid crystal applications. |

| Replacement of ethylenediamine with 1,4-diaminobutane | Formation of larger chelate rings, potentially leading to different coordination geometries and magnetic properties in metal complexes. |

| Sulfonation of the aromatic rings | Increased water solubility, enabling applications in aqueous catalysis and biological systems. |

Exploration of Underutilized Metal Ions in Coordination Chemistry of this compound

While the coordination chemistry of this compound with common transition metals like copper, nickel, and cobalt is relatively well-explored, its interaction with underutilized metal ions remains a fertile ground for discovery. Metals such as scandium, zirconium, hafnium, and the lanthanide series offer unique coordination preferences, oxidation states, and spectroscopic and magnetic properties.

Future research directions include:

Lanthanide Complexes: The large ionic radii and high coordination numbers of lanthanide ions could lead to the formation of complexes with unusual geometries and interesting photoluminescent properties. These could find applications in bio-imaging and as light-emitting materials. Studies on lanthanide(III) complexes with other Schiff bases have shown that these ligands can act as antennas, absorbing light and transferring the energy to the metal ion, resulting in characteristic metal-centered luminescence. researchgate.netresearchgate.net

Group 4 Metal Complexes (Zr, Hf): Zirconium and hafnium complexes are known for their high thermal stability and catalytic activity in polymerization reactions. The coordination of this compound to these metals could yield robust catalysts for various organic transformations. The synthesis of zirconium and hafnium complexes often requires rigorously anhydrous conditions due to their high Lewis acidity and oxophilicity. japsonline.comnih.gov

Scandium Complexes: Scandium, as the lightest of the rare-earth elements, possesses a unique combination of properties. Its complexes could exhibit novel catalytic activities and structural features that bridge the gap between main-group and transition-metal chemistry.

Table 2: Potential Properties of this compound Complexes with Underutilized Metals

| Metal Ion | Potential Properties and Applications |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Strong luminescence, applications in OLEDs and bio-probes. |

| Zirconium(IV) | High stability, potential catalysts for olefin polymerization. |

| Hafnium(IV) | Similar to Zirconium(IV) but with potentially different catalytic selectivity. |

| Scandium(III) | Unique catalytic activity, potential for use in organic synthesis. |

Discovery of New Catalytic Pathways and Enhanced Catalytic Systems

Metal complexes of this compound and its derivatives have the potential to act as catalysts in a variety of organic reactions. The design of the ligand can be used to control the selectivity and efficiency of these catalytic systems.

Future research in this area will likely focus on:

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could lead to the development of catalysts for enantioselective reactions, which are of great importance in the pharmaceutical industry.

Oxidation and Reduction Reactions: The redox-active nature of some metal complexes of this ligand makes them suitable candidates for catalyzing oxidation and reduction reactions. This includes the oxidation of alcohols and the reduction of nitroarenes. Studies on other metal complexes have shown catalytic activity in the oxidation of cyclohexene. researchgate.net

Green Catalysis: The development of catalysts that can operate under mild conditions, in environmentally benign solvents like water, and can be easily recycled is a major goal of modern chemistry. The immobilization of this compound complexes on solid supports, such as silica (B1680970) or polymers, is a promising strategy for creating recyclable catalysts.

Advancement in Supramolecular Design for Responsive and Adaptive Materials

The ability of this compound to form well-defined structures through non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent building block for supramolecular chemistry. This can lead to the creation of "smart" materials that respond to external stimuli.

Future research will explore:

Stimuli-Responsive Gels: The incorporation of this compound into polymer networks could lead to the formation of hydrogels or organogels that change their properties in response to stimuli such as pH, temperature, or the presence of specific metal ions. nih.gov Such materials have potential applications in drug delivery, sensors, and soft robotics.

Crystal Engineering: The predictable self-assembly of this compound and its metal complexes can be used to design crystalline materials with specific network topologies and pore sizes. These materials could be used for gas storage, separation, and heterogeneous catalysis.

Molecular Switches: The reversible isomerization of the azomethine (C=N) bond in Schiff bases upon exposure to light or heat can be harnessed to create molecular switches. This could lead to the development of photochromic materials for data storage and optical devices.

Integration of Advanced Computational Methods and Artificial Intelligence for Predictive Research

Computational chemistry, including Density Functional Theory (DFT) and molecular docking, has become an indispensable tool for understanding the structure, bonding, and reactivity of molecules. researchgate.netnih.govmdpi.comnih.gov The integration of these methods with artificial intelligence (AI) and machine learning (ML) offers new possibilities for accelerating the discovery and design of new materials based on this compound.

Future research in this domain will involve:

High-Throughput Virtual Screening: Using computational methods to screen large libraries of virtual this compound derivatives for desired properties, such as high binding affinity to a specific protein or optimal catalytic activity for a particular reaction.

Predictive Modeling: Developing machine learning models that can predict the properties of new this compound derivatives based on their molecular structure. nurixtx.com This can significantly reduce the time and cost associated with experimental synthesis and characterization.

Mechanism Elucidation: Using DFT calculations to elucidate the detailed mechanisms of catalytic reactions involving this compound complexes. This knowledge can then be used to design more efficient catalysts. DFT studies on similar Schiff base complexes have been used to analyze geometrical parameters, electronic properties, and reactive sites. nih.govmdpi.com

Potential Impact on Interdisciplinary Research Fields

The versatile properties of this compound and its derivatives position them at the intersection of several scientific disciplines.

Future research is expected to have a significant impact on:

Materials Science: The development of new polymers, gels, and crystalline materials with tailored optical, electronic, and mechanical properties.

Biomedical Sciences: The design of new therapeutic agents, diagnostic tools, and drug delivery systems. Vanillin-based Schiff bases have already shown promise as antimicrobial and anticancer agents. nih.govrsc.orgresearchgate.net

Environmental Science: The creation of new catalysts for green chemistry applications and sensors for the detection of pollutants.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-Divanillylideneethylenediamine, and how do reaction conditions influence yield and purity?